5-[(4-tert-butylphenyl)methyl]-1,3-thiazole
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Overview
Description
5-[(4-tert-butylphenyl)methyl]-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a tert-butylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole typically involves the reaction of 4-tert-butylbenzyl chloride with thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired thiazole derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-[(4-tert-butylphenyl)methyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the thiazole ring.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated thiazole derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
5-[(4-tert-butylphenyl)methyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Shares the tert-butylphenyl group but differs in the functional group attached to the aromatic ring.
Lilial (3-(4-tert-butylphenyl)-2-methylpropanal): Contains a similar tert-butylphenyl group but has an aldehyde functional group.
Uniqueness
5-[(4-tert-butylphenyl)methyl]-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other compounds with similar substituents but different core structures.
Properties
CAS No. |
1556319-80-2 |
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Molecular Formula |
C14H17NS |
Molecular Weight |
231.4 |
Purity |
95 |
Origin of Product |
United States |
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